N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide
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Overview
Description
N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methyl-2-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzoyl chloride+N-methyl-2-phenylacetamide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
Uniqueness
N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide is unique due to its specific structural features, such as the presence of both chlorophenyl and phenylacetamide groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C15H12ClNO2/c1-17(13-10-6-5-9-12(13)16)15(19)14(18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
KSKTYEZZQXWERD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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